

physical and chemical characteristics of Rauvovertine A

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Compound of Interest

Compound Name: Rauvovertine A

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Rauvovertine A: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the physical, chemical, and preliminary biological characteristics of **Rauvovertine A**, a hexacyclic monoterpene indole alkaloid. The information is compiled for an audience of researchers, scientists, and professionals in drug development, with a focus on presenting clear, structured data and methodologies based on its initial discovery and characterization.

Physicochemical Characteristics

Rauvovertine A was first isolated from the stems of *Rauvolfia verticillata*. It was identified along with its C-17 epimer, 17-epi-**rauovertine A**. Due to rapid hemiacetal tautomerism in solution, **Rauvovertine A** was obtained as an epimeric mixture with 17-epi-**rauovertine A**. The structural elucidation was accomplished through extensive spectroscopic analysis.

Table 1: Physical and Chemical Properties of **Rauvovertine A**

Property	Value	Source
Molecular Formula	C ₁₉ H ₂₂ N ₂ O ₃	[1]
Molecular Weight	326.39 g/mol	[1]
Appearance	Not explicitly stated; likely a solid	-
Melting Point	Not reported in the initial study	-
Solubility	Not quantitatively reported; soluble in solvents used for chromatography (e.g., CHCl ₃ , MeOH)	-
Optical Rotation	Not reported for the individual epimer	-

Table 2: Spectroscopic Data for **Rauvovertine A**

Spectroscopy	Key Data Points
¹ H NMR	Data reported for the epimeric mixture.
¹³ C NMR	Data reported for the epimeric mixture.
HRESIMS	High-Resolution Electrospray Ionization Mass Spectrometry data confirmed the molecular formula.
UV	Ultraviolet spectroscopy data is available in the primary literature.
IR	Infrared spectroscopy data is available in the primary literature.

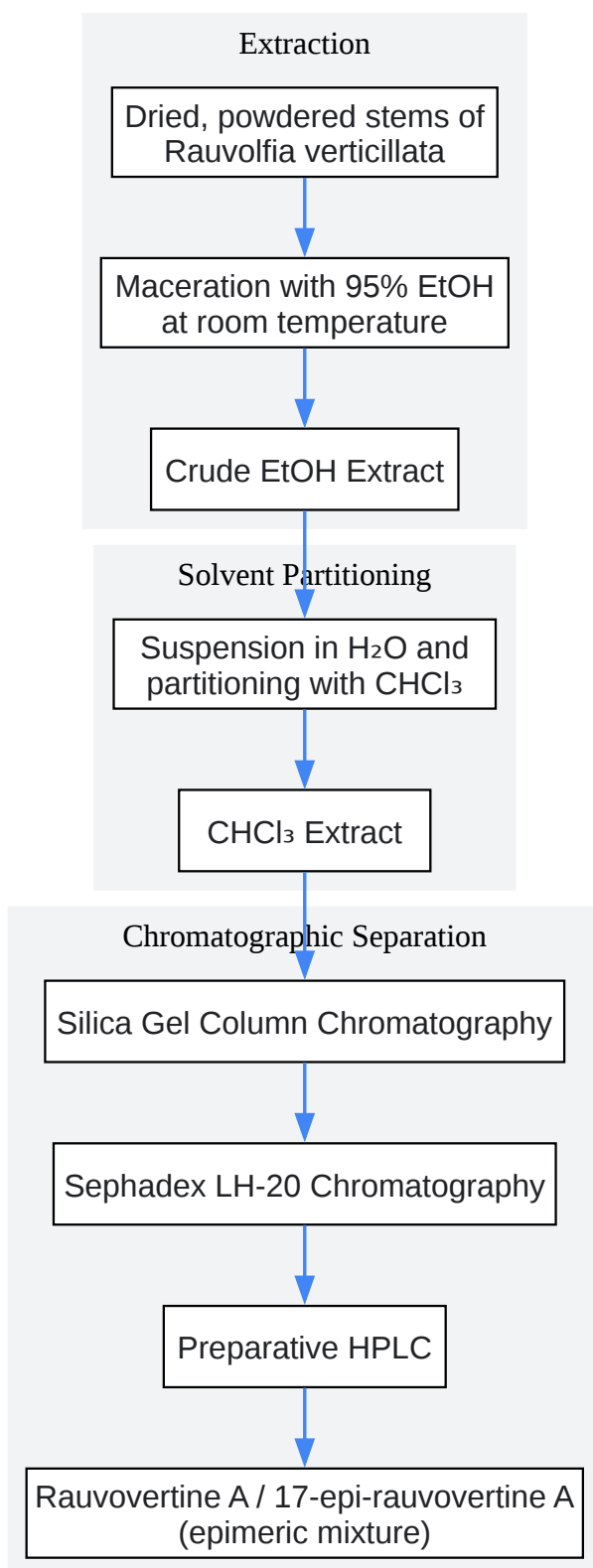
Note: Detailed NMR peak assignments are available in the primary publication by Liu et al. (2015).

Experimental Protocols

The following methodologies are based on the original report of the isolation and characterization of **Rauvoverline A**.

Isolation of Rauvoverline A

The isolation of **Rauvoverline A** involves a multi-step extraction and chromatographic process.



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Caption: Workflow for the isolation of **Rauvovertine A**.

Structural Elucidation

The chemical structure of **Rauvoverline A** was determined using a combination of spectroscopic techniques, including 1D and 2D Nuclear Magnetic Resonance (NMR) spectroscopy and High-Resolution Electrospray Ionization Mass Spectrometry (HRESIMS).

Cytotoxicity Assay

The in vitro cytotoxic activity of **Rauvoverline A** was evaluated against a panel of human tumor cell lines.^[1] The assay methodology likely involved treating the cancer cells with varying concentrations of the compound and measuring cell viability after a specific incubation period, typically using a colorimetric assay like MTT or MTS.

Biological Activity

Rauvoverline A has demonstrated cytotoxic activity against several human cancer cell lines.

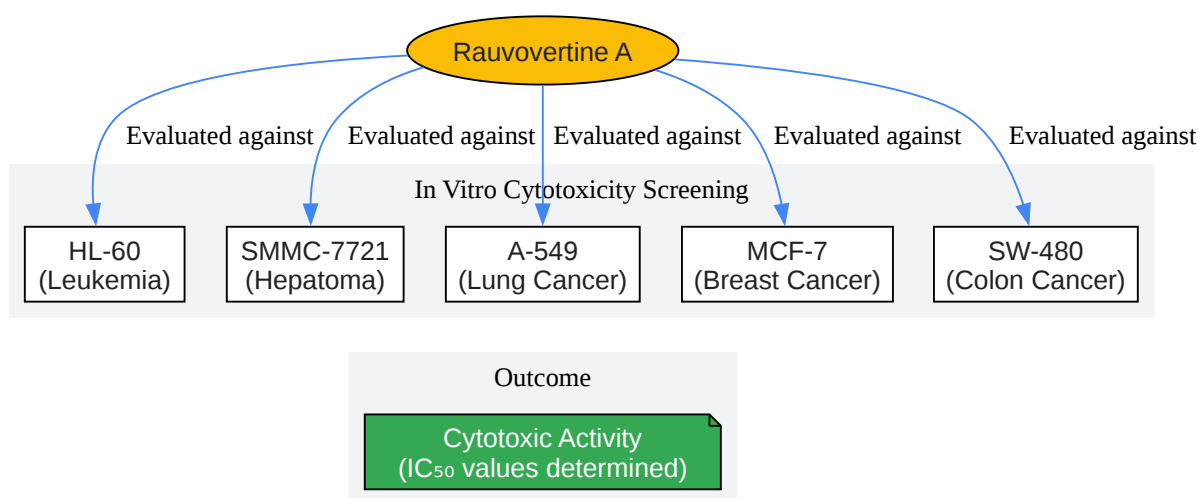
Table 3: In Vitro Cytotoxicity of **Rauvoverline A** (as an epimeric mixture)

Cell Line	Cancer Type	IC ₅₀ (μM)
HL-60	Promyelocytic Leukemia	Data available in primary literature
SMMC-7721	Hepatocellular Carcinoma	Data available in primary literature
A-549	Lung Carcinoma	Data available in primary literature
MCF-7	Breast Adenocarcinoma	Data available in primary literature
SW-480	Colon Adenocarcinoma	Data available in primary literature

Note: The specific IC₅₀ values are reported in the primary publication. This table structure is for illustrative purposes.

Signaling Pathways and Mechanism of Action

The initial publication on **Rauvovertine A** focused on its isolation, structural characterization, and preliminary cytotoxic screening.[1] As such, detailed studies on the specific signaling pathways modulated by **Rauvovertine A** and its precise mechanism of anti-tumor action have not yet been reported. The observed cytotoxicity suggests that **Rauvovertine A** may induce apoptosis or inhibit cell proliferation through mechanisms that require further investigation.



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Caption: Cytotoxicity screening of **Rauvovertine A**.

Conclusion and Future Directions

Rauvovertine A is a recently discovered monoterpenoid indole alkaloid with demonstrated in vitro anti-tumor properties. While its fundamental physical and chemical characteristics have been established, further research is warranted. Key areas for future investigation include:

- Total Synthesis: Development of a synthetic route to produce larger quantities of **Rauvovertine A** and its analogs for further biological testing.

- Mechanism of Action Studies: Elucidation of the specific molecular targets and signaling pathways responsible for its cytotoxic effects. This could involve studies on apoptosis induction, cell cycle arrest, and other potential mechanisms.
- In Vivo Efficacy: Evaluation of the anti-tumor activity of **Rauvovertine A** in animal models to determine its potential as a therapeutic agent.
- Structure-Activity Relationship (SAR) Studies: Synthesis and evaluation of derivatives of **Rauvovertine A** to identify key structural features required for its biological activity and to potentially develop more potent and selective compounds.

This technical guide serves as a foundational resource for researchers interested in the further exploration and development of **Rauvovertine A** as a potential anti-cancer lead compound.

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References

- 1. Hexacyclic monoterpenoid indole alkaloids from Rauvolfia verticillata - PubMed [pubmed.ncbi.nlm.nih.gov]
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